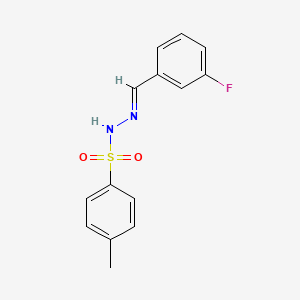
N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, also known as FBSH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized through a multistep process, and its unique structure has made it a valuable tool in various fields of research.
科学的研究の応用
Bioactive Compound Synthesis and Characterization
N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of compounds known as Schiff bases, which have been synthesized and characterized for their potential bioactive properties. These compounds, including closely related derivatives, have been explored for their antibacterial, antifungal, antioxidant, and cytotoxic activities. They have shown remarkable activities in each of these areas, with some exhibiting the ability to interact with salmon sperm DNA through an intercalative mode of interaction, suggesting potential applications in molecular biology and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Chemical Synthesis and Transformation
This compound and its analogs are also of interest in synthetic chemistry for the development of new synthetic methodologies. For example, the use of N-fluorobenzenesulfonimide as a nitrogen-radical precursor in the copper-catalyzed aminoazidation of alkenes represents a novel approach to vicinal amino azides, which are valuable intermediates in organic synthesis. Such methodologies highlight the versatility of this compound derivatives in facilitating the formation of complex molecular structures, which could have implications in the synthesis of pharmaceuticals and other nitrogen-containing compounds (Zhang & Studer, 2014).
Molecular Structure and Quantum Studies
The structural elucidation of compounds like this compound is critical for understanding their reactivity and potential applications. Studies involving single-crystal X-ray diffraction analysis, UV–Vis, FT-IR, and NMR spectroscopy have provided detailed insights into their molecular structures. Such studies not only confirm the expected structures of these compounds but also facilitate quantum mechanical calculations and theoretical studies, which can predict their reactivity, stability, and interactions with biological molecules. This level of understanding is crucial for designing compounds with specific biological or chemical properties (Arshad et al., 2017).
Sensor Development and Metal Ion Detection
Derivatives of this compound have been utilized in the development of sensors for the detection of metal ions. The ability of these compounds to form stable complexes with specific metal ions makes them suitable for use in electrochemical sensors. This has implications for environmental monitoring, where the detection of metal ions in water and other samples is of great importance. Such sensors can offer high sensitivity, selectivity, and rapid response times, making them valuable tools in analytical chemistry (Hussain, Rahman, Arshad, & Asiri, 2017).
Safety and Hazards
Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. Unfortunately, specific safety and hazard information for N’-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is not available in the sources I found .
特性
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJUDAEXWEAY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5600340.png)
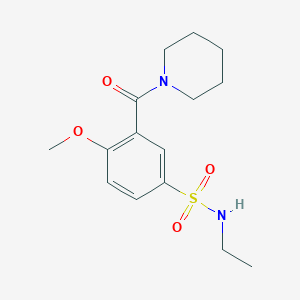
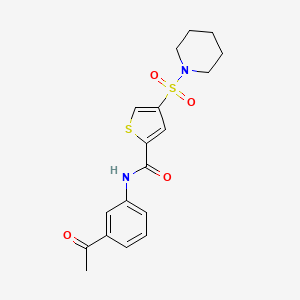
![3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5600362.png)
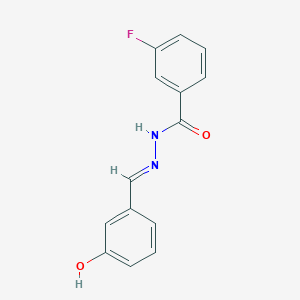
![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)
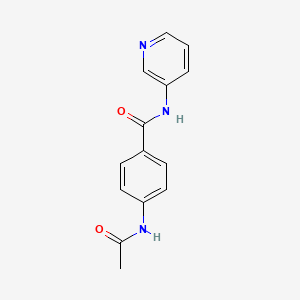
![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)
